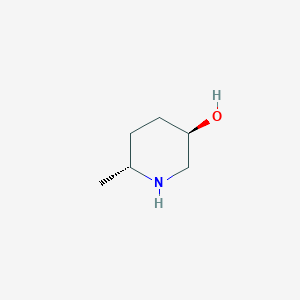

(3R,6R)-6-Methylpiperidin-3-OL

説明

Structure

3D Structure

特性

IUPAC Name |

(3R,6R)-6-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZCJMVDJHUBIA-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Diastereoselective/enantioselective Approaches in 3r,6r 6 Methylpiperidin 3 Ol Synthesis

Mechanistic Insights into Stereocontrol in Piperidine (B6355638) Ring Formation

The formation of the piperidine ring with specific stereochemistry at the C3 and C6 positions is often achieved through various cyclization strategies. The stereochemical outcome is dictated by the mechanism of the ring-forming step and the nature of the substrates and catalysts employed.

One common approach involves the intramolecular cyclization of acyclic precursors. The stereochemistry of the substituents on the acyclic chain can direct the formation of a particular diastereomer. For instance, in metal-catalyzed cyclizations, the coordination of the metal to heteroatoms in the substrate can create a rigid transition state, thereby influencing the facial selectivity of the cyclization. Gold-catalyzed cyclizations have been shown to be highly diastereoselective in the formation of piperidine rings. nih.gov Similarly, palladium-catalyzed intramolecular amination of alkenes using chiral ligands can lead to enantiomerically enriched piperidine derivatives. nih.gov

Another powerful strategy is the hetero-Diels-Alder reaction , where a diene reacts with an imine to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. The stereoselectivity of this reaction can be controlled by using chiral auxiliaries on the diene or the imine, or by employing chiral Lewis acid catalysts.

Mannich-type reactions also play a significant role in piperidine synthesis. The stereoselective addition of an enolate or its equivalent to an imine, followed by cyclization, can afford highly substituted piperidines with excellent stereocontrol. researchgate.net The stereochemical outcome of the Mannich reaction can be influenced by the choice of chiral auxiliaries, catalysts, or the inherent chirality of the starting materials. researchgate.net

The steric bulk of substituents on the precursor molecule can also play a crucial role in directing the stereochemical outcome. For example, the use of a bulky tosyl group can direct the attack of a nucleophile from the opposite side, leading to the formation of cis-substituted products. acs.org

Diastereomeric Ratio and Enantiomeric Excess Determination in Synthetic Products

The success of a stereoselective synthesis is quantified by the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product. Several analytical techniques are employed to determine these parameters accurately.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. By analyzing the 1H or 13C NMR spectrum of the product mixture, the relative integration of signals corresponding to each diastereomer can be used to calculate the dr. Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR. cam.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of a chiral compound. rsc.org By using a chiral stationary phase, the enantiomers of a compound can be separated, and the ratio of their peak areas provides the ee value. Dynamic HPLC, coupled with computational techniques, can be used for the analysis of conformationally chiral compounds. mdpi.com

Gas Chromatography (GC) with a chiral stationary phase can also be used for the separation and quantification of enantiomers, particularly for volatile compounds.

Optical methods , such as circular dichroism (CD) spectroscopy, can also be used to determine ee and de. nih.govbohrium.com These methods are based on the differential interaction of chiral molecules with circularly polarized light and can be adapted for high-throughput screening. bohrium.com

Below is a table summarizing common methods for determining diastereomeric ratio and enantiomeric excess:

| Analytical Technique | Abbreviation | Principle | Application |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Distinguishes diastereomers based on different chemical shifts and coupling constants. Chiral derivatizing agents can be used for enantiomers. | Determination of diastereomeric ratio. |

| High-Performance Liquid Chromatography | HPLC | Separation of enantiomers or diastereomers on a chiral stationary phase. | Determination of enantiomeric excess and diastereomeric ratio. rsc.org |

| Gas Chromatography | GC | Separation of volatile enantiomers or diastereomers on a chiral stationary phase. | Determination of enantiomeric excess and diastereomeric ratio for volatile compounds. |

| Circular Dichroism Spectroscopy | CD | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | Determination of enantiomeric excess. nih.govbohrium.com |

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of a reaction can be highly sensitive to the reaction conditions. Careful optimization of these parameters is often necessary to achieve high levels of diastereoselectivity and enantioselectivity.

Temperature plays a crucial role in stereoselectivity. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity. For example, in some gold-catalyzed cyclizations, excellent diastereoselectivities were achieved at -40 °C, whereas reactions run at ambient temperature resulted in lower selectivities. nih.gov

The choice of solvent can also have a significant impact on stereoselectivity. The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.

The nature of the catalyst and any chiral ligands used is a primary determinant of enantioselectivity in asymmetric catalysis. The structure of the ligand can create a chiral pocket around the metal center, which preferentially binds one enantiomer of the substrate or directs the approach of the reagent from a specific face. nih.gov

The concentration of reactants and catalysts can also affect stereoselectivity, particularly in reactions where aggregation or catalyst deactivation is a factor.

The following table provides examples of how reaction conditions can influence stereoselectivity in piperidine synthesis:

| Reaction Condition | Effect on Stereoselectivity | Example |

| Temperature | Lower temperatures often lead to higher diastereoselectivity. nih.gov | In a gold-catalyzed cyclization, diastereoselectivity was excellent at -40 °C but lower at room temperature. nih.gov |

| Solvent | Can influence the conformation of the transition state. | The choice of solvent can affect the E/Z ratio in radical cyclization reactions. nih.gov |

| Catalyst/Ligand | The chirality of the ligand is key to enantioselectivity. nih.gov | Palladium catalysts with novel pyridine-oxazoline ligands have been used for enantioselective amination. nih.gov |

| Additives | Can alter the reactivity and selectivity of the catalyst. | The use of triethylamine (B128534) instead of hydrochloric acid as an additive can help retain hydroxyl groups in some reductions. nih.gov |

Analysis of Conformational Preferences in Chiral Methylpiperidinols

The three-dimensional structure and conformational preferences of chiral methylpiperidinols, such as (3R,6R)-6-Methylpiperidin-3-OL, are crucial for understanding their biological activity and interaction with target receptors. The piperidine ring can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can exist in either axial or equatorial positions.

NMR spectroscopy , particularly the use of Nuclear Overhauser Effect (NOE) experiments, is a powerful technique for determining the relative stereochemistry and conformational preferences of these molecules in solution. mdpi.com The observation of NOE correlations between specific protons can provide information about their spatial proximity, allowing for the assignment of their relative orientations (axial or equatorial).

X-ray crystallography provides definitive information about the solid-state conformation of a molecule. By analyzing the crystal structure, the precise bond lengths, bond angles, and torsional angles can be determined, revealing the preferred conformation of the piperidine ring and the orientation of its substituents.

Computational methods , such as Density Functional Theory (DFT) calculations, are increasingly used to predict the relative energies of different conformations and to complement experimental data. mdpi.comnih.gov By calculating the energies of various possible chair and boat conformations, the most stable conformer(s) can be identified.

The conformational adaptability of the piperidine ring can be a key factor in its biological activity, allowing the molecule to adopt a specific conformation to fit into a binding site. nih.gov Understanding these conformational preferences is therefore essential for the rational design of new and more potent therapeutic agents.

Chemical Transformations and Reactivity of 3r,6r 6 Methylpiperidin 3 Ol

Functional Group Interconversions on the Piperidine (B6355638) Scaffold

The reactivity of (3R,6R)-6-Methylpiperidin-3-OL is largely dictated by its two primary functional groups: the hydroxyl group at the C-3 position and the secondary amine of the piperidine ring. Strategic manipulation of these groups allows for the construction of a wide range of derivatives.

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in (3R,6R)-6-Methylpiperidin-3-OL can be readily oxidized to the corresponding ketone, (3R,6R)-6-methylpiperidin-3-one. This transformation is a fundamental step in the synthesis of various biologically active molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups and the desired reaction conditions.

Commonly used methods for the oxidation of secondary alcohols to ketones, which are applicable to this substrate, include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and a variety of chromium-based reagents. The selection of a specific protocol is crucial to ensure high yields and avoid over-oxidation or side reactions.

Table 1: Common Oxidation Reagents for Secondary Alcohols

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | Anhydrous conditions, low temperature (-78 °C) | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ or other aprotic solvents, room temperature | Mild, selective, and commercially available. |

| Pyridinium (B92312) chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temperature | Can be acidic, may not be suitable for acid-sensitive substrates. |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acidic conditions, room temperature | Strong oxidant, may lead to side reactions if not controlled. |

The resulting ketone, (3R,6R)-6-methylpiperidin-3-one, is a versatile intermediate for further functionalization, such as reductive amination or the introduction of various nucleophiles at the carbonyl carbon.

Reduction Reactions of Derivatives

The carbonyl group of (3R,6R)-6-methylpiperidin-3-one, obtained from the oxidation of the parent alcohol, can be stereoselectively reduced to regenerate a hydroxyl group. This reduction can lead to the formation of either the starting (3R,6R) diastereomer or the corresponding (3S,6R) diastereomer, depending on the choice of reducing agent and reaction conditions.

Stereoselective reduction of ketones is a well-established field in organic synthesis. For instance, the use of bulky reducing agents, such as L-Selectride®, often leads to the formation of the thermodynamically less stable axial alcohol, while smaller reducing agents like sodium borohydride (B1222165) may favor the formation of the more stable equatorial alcohol. The stereochemical outcome is highly dependent on the steric and electronic environment around the carbonyl group.

Furthermore, other derivatives of (3R,6R)-6-Methylpiperidin-3-OL can undergo reduction. For example, if the hydroxyl group is converted to a leaving group and subsequently displaced by an azide, the resulting azido (B1232118) derivative can be reduced to the corresponding amine, introducing a new functional group on the piperidine ring.

Nucleophilic Substitution Reactions

The hydroxyl group of (3R,6R)-6-Methylpiperidin-3-OL can be converted into a good leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at the C-3 position, including azides, cyanides, and various carbon and heteroatom nucleophiles.

The stereochemistry of these substitution reactions is highly dependent on the reaction mechanism. An S(_N)2 reaction will proceed with an inversion of configuration at the C-3 center, leading to the formation of a product with a (3S,6R) configuration. In contrast, an S(_N)1 reaction would likely result in a racemic mixture at the C-3 position. Careful selection of the leaving group, nucleophile, and reaction conditions is essential to control the stereochemical outcome.

Transformations Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring of (3R,6R)-6-Methylpiperidin-3-OL is a key site for a variety of chemical transformations. Its nucleophilic and basic character allows for reactions such as N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for N-alkylation.

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. The resulting amide can serve as a protecting group or as a precursor for further transformations.

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate.

These transformations on the nitrogen atom are crucial for modulating the physicochemical properties of the molecule, such as its basicity and lipophilicity, and for introducing new functionalities for further derivatization.

Electrophilic and Nucleophilic Reactivity of the Piperidine Ring System

The piperidine ring itself, being a saturated heterocycle, is generally not susceptible to electrophilic aromatic substitution-type reactions. However, the presence of the nitrogen atom and the substituents can influence its reactivity towards certain electrophiles and nucleophiles.

The electron-donating nature of the nitrogen atom can activate the adjacent α-carbons towards electrophilic attack, particularly after deprotonation with a strong base to form an enamine or a related intermediate. However, such reactions often require specific activation and are not as common as reactions at the nitrogen or the hydroxyl group.

The piperidine ring is generally considered nucleophilic due to the lone pair of electrons on the nitrogen atom. As discussed in the previous section, this nucleophilicity is the basis for a wide range of reactions at the nitrogen center. The ring itself does not typically act as a nucleophile in carbon-carbon bond-forming reactions unless activated in a specific manner.

Reaction Mechanisms and Pathways in Derivatization

The derivatization of (3R,6R)-6-Methylpiperidin-3-OL involves a variety of well-established reaction mechanisms.

Oxidation of the hydroxyl group typically proceeds via mechanisms such as the formation of a chlorosulfonium salt in the Swern oxidation or a periodinane intermediate in the Dess-Martin oxidation, followed by an E2-type elimination to form the ketone.

Reduction of the corresponding ketone follows the general mechanism of nucleophilic addition of a hydride to the carbonyl carbon. The stereochemical outcome is governed by principles such as Felkin-Anh or Cram's rule, which predict the trajectory of the incoming nucleophile based on the steric and electronic properties of the substituents on the adjacent chiral center.

Nucleophilic substitution reactions at the C-3 position, after activation of the hydroxyl group, proceed via S(_N)1 or S(_N)2 pathways, as previously discussed. The choice of solvent, temperature, and the nature of the nucleophile and leaving group all play a critical role in determining the operative mechanism.

Reactions at the piperidine nitrogen , such as N-alkylation and N-acylation, are classic examples of nucleophilic substitution reactions where the nitrogen atom acts as the nucleophile.

Understanding these fundamental reaction mechanisms is crucial for predicting the outcome of derivatization reactions and for designing synthetic routes to novel and complex molecules based on the (3R,6R)-6-Methylpiperidin-3-OL scaffold.

Derivatization Strategies and Analogue Synthesis of 3r,6r 6 Methylpiperidin 3 Ol

Synthesis of Substituted (3R,6R)-6-Methylpiperidin-3-OL Analogues

The synthesis of analogues of (3R,6R)-6-methylpiperidin-3-ol with substituents on the piperidine (B6355638) ring is a primary strategy to modulate their pharmacological profiles. These modifications can influence factors such as potency, selectivity, and pharmacokinetic properties. A common approach involves the use of stereoselective synthetic routes starting from chiral precursors to ensure the desired (3R,6R) configuration is maintained.

One notable application of this scaffold is in the development of orexin (B13118510) receptor antagonists. For instance, the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a closely related analogue, serves as a key intermediate for such compounds. The synthetic strategies often involve multi-step sequences that allow for the introduction of various substituents at different positions of the piperidine ring.

| Analogue Structure | Synthetic Approach | Key Intermediates | Application/Target |

|---|---|---|---|

| ((3R,6R)-6-methylpiperidin-3-yl)methanol | Asymmetric synthesis from acyclic precursors | Chiral amino alcohols, substituted pyridines | Orexin receptor antagonists |

| N-Aryl-(3R,6R)-6-methylpiperidin-3-ols | Buchwald-Hartwig amination | (3R,6R)-6-methylpiperidin-3-ol, aryl halides | CNS disorder research |

| C4-substituted (3R,6R)-6-methylpiperidin-3-ols | Michael addition to a,β-unsaturated ketones | Substituted piperidones | Exploratory medicinal chemistry |

Functionalization at Nitrogen and Carbon Positions

The nitrogen atom and the carbon atoms of the piperidine ring in (3R,6R)-6-methylpiperidin-3-ol offer multiple sites for functionalization, enabling the creation of diverse chemical libraries for drug discovery.

Nitrogen Functionalization: The secondary amine of the piperidine ring is a readily modifiable handle. Common derivatization reactions include:

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination or reaction with alkyl halides. This modification is crucial for tuning the basicity and lipophilicity of the molecule.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and heteroaryl substituents, significantly expanding the chemical space.

Carbon Functionalization: Modification of the carbon backbone of the piperidine ring is more challenging but offers opportunities for fine-tuning the scaffold's shape and substituent vectors. Strategies include the synthesis of precursors with desired substitutions already in place or the use of modern C-H activation methodologies on the piperidine ring itself, although the latter is less common for this specific scaffold.

| Position | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitrogen | N-Alkylation | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) or Alkyl Halide + Base | Tertiary Amine |

| Nitrogen | N-Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent (e.g., HATU) | Amide |

| Nitrogen | N-Arylation | Aryl Halide + Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand | N-Aryl Piperidine |

Incorporation into Polycyclic and Spirocyclic Systems

To explore more constrained and three-dimensional chemical space, the (3R,6R)-6-methylpiperidin-3-ol scaffold can be incorporated into more complex polycyclic and spirocyclic systems. These rigid structures can pre-organize the pharmacophoric elements in a conformationally restricted manner, potentially leading to increased potency and selectivity.

Polycyclic Systems: The piperidine ring can be fused with other rings to create bicyclic or tricyclic structures. This is often achieved through intramolecular cyclization reactions of appropriately functionalized linear precursors. For example, an intramolecular Heck reaction or a ring-closing metathesis could be employed to form a new ring fused to the piperidine core.

Spirocyclic Systems: Spirocycles containing the piperidine moiety are of significant interest in drug discovery. The synthesis of such systems can be accomplished by constructing the piperidine ring onto a pre-existing cyclic ketone or by intramolecular cyclization of a precursor containing a quaternary center. For instance, an intramolecular Mannich reaction or a Pictet-Spengler reaction with a suitable precursor can lead to the formation of spirocyclic piperidines.

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

The systematic derivatization of (3R,6R)-6-methylpiperidin-3-ol allows for detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies. These studies are essential for understanding how specific structural modifications impact biological activity and physicochemical properties.

Structure-Activity Relationship (SAR): By synthesizing a series of analogues with variations at different positions and testing their biological activity, researchers can identify key structural features required for target engagement. For example, in the context of G protein-coupled receptors (GPCRs), the orientation of a substituent introduced on the nitrogen or at the C4 position of the piperidine ring can dramatically affect receptor binding and functional activity.

Structure-Property Relationship (SPR): Modifications to the (3R,6R)-6-methylpiperidin-3-ol core also influence its physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. For instance, the introduction of polar groups can enhance aqueous solubility, while the addition of metabolically stable functionalities can improve the pharmacokinetic profile of a drug candidate. Computational modeling and experimental determination of these properties guide the design of derivatives with improved drug-like characteristics.

| Modification | Potential Impact on Activity (SAR) | Potential Impact on Properties (SPR) |

|---|---|---|

| N-Alkylation with small alkyl groups | May alter binding affinity and selectivity | Increases lipophilicity, may affect pKa |

| N-Arylation | Can introduce key interactions with the target (e.g., π-stacking) | Significantly increases lipophilicity, may improve metabolic stability |

| Introduction of polar groups | May form new hydrogen bonds with the target | Increases aqueous solubility, reduces lipophilicity |

| Incorporation into a spirocycle | Restricts conformational flexibility, potentially increasing potency and selectivity | Increases molecular weight and rigidity, may affect permeability |

Computational and Theoretical Investigations of 3r,6r 6 Methylpiperidin 3 Ol and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed insights into bond lengths, bond angles, and dihedral angles. rsc.org These studies are fundamental in establishing the most stable three-dimensional arrangement of the atoms.

Illustrative DFT-Calculated Geometrical Parameters for a Substituted Piperidine Ring (Note: This data is representative of a generic substituted piperidine and not specific to (3R,6R)-6-Methylpiperidin-3-OL)

| Parameter | Typical Calculated Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| C-N-C Bond Angle | ~112° |

| C-C-C Bond Angle | ~111° |

| C-C-N-C Dihedral Angle | ~55-60° |

These parameters are crucial for understanding the molecule's structural integrity and how it might interact with other molecules.

HOMO-LUMO Orbital Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.govscirp.org

For piperidine derivatives, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO is generally distributed across the C-H and C-N antibonding orbitals. The introduction of substituents like a methyl and a hydroxyl group would alter the energies and distributions of these orbitals. The hydroxyl group, being electron-donating, would likely raise the HOMO energy, potentially increasing the molecule's reactivity.

Computational studies on similar heterocyclic compounds have shown that a smaller HOMO-LUMO gap is associated with higher chemical reactivity and biological activity. nih.gov Analysis of these orbitals helps in predicting how the molecule will interact with other reagents. researchgate.net

Representative FMO Data for a Piperidine Derivative (Note: The following values are illustrative and derived from general findings for substituted piperidines.)

| Orbital | Energy (eV) | Implication |

| HOMO | ~ -6.5 eV | Electron-donating capability, site of electrophilic attack |

| LUMO | ~ -1.8 eV | Electron-accepting capability, site of nucleophilic attack |

| Energy Gap (ΔE) | ~ 4.7 eV | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of (3R,6R)-6-Methylpiperidin-3-OL, the MESP map would be expected to show a region of high negative potential around the nitrogen atom (due to the lone pair) and the oxygen atom of the hydroxyl group. These areas would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the nitrogen would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack or acting as hydrogen bond donors. nih.gov

Conformation Analysis and Energy Landscapes

The conformational flexibility of the piperidine ring is a critical aspect of its chemistry and biological activity. Substituted piperidines can exist in various conformations, including chair, boat, and twist-boat forms. rsc.org Computational studies on N-methylpiperidine have shown that the chair conformer is significantly more stable than the boat or twist forms. rsc.orgrsc.org

For (3R,6R)-6-Methylpiperidin-3-OL, the two substituents (methyl and hydroxyl) can be in either axial or equatorial positions. The relative stability of these different diastereomers is determined by steric and electronic effects. Generally, substituents on a six-membered ring prefer the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain. whiterose.ac.uk

A conformational analysis would involve calculating the potential energy surface to identify the global minimum energy conformation and the energy barriers between different conformers. Studies on methylpiperidines have quantified the energy differences between various conformers, indicating a strong preference for equatorial substitution. acs.org

Relative Energies of N-Methylpiperidine Conformers (Data from computational studies on N-methylpiperidine, a related structure.) rsc.org

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Chair | 0.00 (most stable) |

| Axial Chair | ~2.7 |

| Twist-Boat | ~5.5 |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in the solid-state structure and intermolecular interactions of piperidine derivatives. The primary non-covalent forces at play for (3R,6R)-6-Methylpiperidin-3-OL would be hydrogen bonding and van der Waals interactions.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For piperidine derivatives, theoretical studies have explored various reactions, including their synthesis and degradation pathways. researchgate.netnih.gov

For instance, the synthesis of piperidines can occur through intramolecular cyclization, and computational models can help predict the stereochemical outcome and reaction feasibility. acs.org Similarly, the reaction of piperidines with other molecules, such as the OH-initiated photo-oxidation in the atmosphere, has been studied theoretically to determine the potential energy surfaces and reaction rate coefficients. acs.org These simulations provide a molecular-level understanding of the reaction pathways, which is often difficult to obtain through experimental means alone. The study of reaction mechanisms involving piperidine derivatives often involves calculating the Gibbs free energy and activation energy to determine the reaction's feasibility and efficiency. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of (3R,6R)-6-Methylpiperidin-3-OL, providing detailed information about the carbon skeleton, proton environments, and the relative stereochemistry of the substituents.

¹H NMR Spectroscopy In the ¹H NMR spectrum, each proton or set of equivalent protons in the molecule gives rise to a signal with a characteristic chemical shift (δ), multiplicity (splitting pattern), and integration value. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded due to the electron-withdrawing effect of nitrogen and typically resonate downfield, often in the range of 2.5-3.5 ppm. ycdehongchem.com The proton on the carbon bearing the hydroxyl group (H3) would also be shifted downfield.

The stereochemical relationship between the methyl group at C6 and the hydroxyl group at C3 (in this case, trans) is determined by analyzing the coupling constants (J-values) between adjacent protons. nih.gov For the trans isomer, where the H3 and H6 protons are likely in axial positions in the preferred chair conformation, a large axial-axial coupling constant would be expected for the H3 proton's interaction with the axial proton on C4. The analysis of these coupling constants allows for the differentiation between cis and trans diastereomers. mdpi.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons bonded to the electronegative nitrogen and oxygen atoms (C2, C6, and C3) will appear at a lower field compared to the other ring carbons (C4 and C5). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Stereochemical Assignment Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the stereochemistry. The NOESY experiment detects protons that are close in space. researchgate.net For the (3R,6R) isomer, which has a trans configuration, NOE correlations would be expected between protons that are spatially proximate in the dominant chair conformation, helping to confirm the relative positions of the methyl and hydroxyl groups.

Expected ¹H and ¹³C NMR Chemical Shifts for (3R,6R)-6-Methylpiperidin-3-OL While specific experimental data for this exact isomer is not readily available in the public domain, expected chemical shift ranges can be predicted based on data for similar piperidine (B6355638) structures. ycdehongchem.comsigmaaldrich.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (at C6) | 1.0 - 1.3 (doublet) | 15 - 25 |

| H2 | 2.8 - 3.2 (multiplet) | 55 - 65 |

| H3 | 3.5 - 4.0 (multiplet) | 65 - 75 |

| H4 | 1.4 - 1.9 (multiplet) | 30 - 40 |

| H5 | 1.2 - 1.8 (multiplet) | 20 - 30 |

| H6 | 2.9 - 3.4 (multiplet) | 45 - 55 |

| NH | 1.5 - 2.5 (broad singlet) | - |

| OH | Variable (broad singlet) | - |

| Note: These are estimated values and can vary based on solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in (3R,6R)-6-Methylpiperidin-3-OL by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. nih.gov

N-H Stretch: A moderate, somewhat broad peak in the 3200-3500 cm⁻¹ region, typical for a secondary amine. This peak may overlap with the O-H stretch.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching vibrations of the sp³ C-H bonds in the piperidine ring and the methyl group. csfarmacie.cz

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range is indicative of the C-O stretching vibration of the secondary alcohol.

N-H Bend: A band in the 1500-1650 cm⁻¹ region may be observed for the N-H bending vibration.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. While IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. mdpi.com The Raman spectrum would also show characteristic bands for the C-H, N-H, O-H, and C-O functional groups, but with different relative intensities compared to the IR spectrum. The symmetric vibrations of the piperidine ring are often more prominent in the Raman spectrum.

Expected Vibrational Frequencies for (3R,6R)-6-Methylpiperidin-3-OL

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

| O-H | Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| N-H | Stretch | 3200 - 3500 | Moderate, Broad |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| C-O | Stretch | 1050 - 1150 | Strong |

| N-H | Bend | 1500 - 1650 | Moderate |

| C-H | Bend | 1350 - 1470 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of (3R,6R)-6-Methylpiperidin-3-OL and to deduce its structure from its fragmentation pattern. The nominal molecular weight of the compound (C₆H₁₃NO) is 115.18 g/mol .

In a typical Electron Ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The key fragmentation pathways for amino alcohols like this are alpha-cleavage and dehydration. chromatographyonline.comsigmaaldrich.com

Molecular Ion (M⁺˙): A peak at m/z = 115 would correspond to the molecular ion. Due to the presence of one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule. chromatographyonline.com

Alpha-Cleavage: This is a characteristic fragmentation for amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway. Loss of the methyl group at C6 would result in a fragment at m/z = 100 (M-15). Alpha-cleavage adjacent to the hydroxyl group is also possible.

Dehydration: The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at m/z = 97 (M-18). chromatographyonline.com

Other Fragments: Further fragmentation of the piperidine ring can lead to a complex pattern of smaller ions. For example, a prominent peak is often observed at m/z = 44 for piperidine derivatives.

Expected Mass Fragments for (3R,6R)-6-Methylpiperidin-3-OL

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 115 | [C₆H₁₃NO]⁺˙ | Molecular Ion |

| 100 | [C₅H₁₀NO]⁺ | Loss of CH₃ radical (Alpha-cleavage) |

| 97 | [C₆H₁₁N]⁺˙ | Loss of H₂O (Dehydration) |

| 70 | [C₄H₈N]⁺ | Ring fragmentation |

| 44 | [C₂H₆N]⁺ | Ring fragmentation |

Chromatographic Techniques for Purity Assessment and Separation of Stereoisomers (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity and, crucially, the stereoisomeric purity of (3R,6R)-6-Methylpiperidin-3-OL.

Purity Assessment Reversed-phase HPLC (RP-HPLC) with a C18 column can be used to determine the chemical purity of the compound by separating it from non-isomeric impurities, such as starting materials, reagents, or byproducts from its synthesis.

Separation of Stereoisomers Since (3R,6R)-6-Methylpiperidin-3-OL is a chiral molecule, separating it from its other stereoisomers requires a chiral environment. This is most commonly achieved using chiral HPLC. There are four possible stereoisomers of 6-Methylpiperidin-3-OL:

(3R,6R) and (3S,6S) - a pair of enantiomers (trans configuration)

(3R,6S) and (3S,6R) - a pair of enantiomers (cis configuration)

Chiral HPLC can separate the (3R,6R) isomer from its enantiomer (3S,6S) and its diastereomers (the cis pair). This is accomplished by using a chiral stationary phase (CSP).

Chiral Stationary Phases (CSPs): For the separation of amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica (B1680970) gel) are often highly effective. Other CSPs, such as those based on cyclodextrins or Pirkle-type phases, could also be employed.

Mechanism of Separation: The chiral selector in the CSP forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different stabilities, leading to different retention times on the column and thus enabling their separation.

Mobile Phase: The choice of mobile phase is critical for achieving good resolution. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. Modifiers such as diethylamine (B46881) are often added to improve peak shape for basic compounds like piperidines.

The development of a successful chiral HPLC method allows for the accurate determination of the enantiomeric excess (ee) and diastereomeric excess (de) of a sample of (3R,6R)-6-Methylpiperidin-3-OL.

Role of 3r,6r 6 Methylpiperidin 3 Ol As a Chiral Building Block and Scaffold in Chemical Research

Application in the Asymmetric Synthesis of Complex Organic Molecules

The defined stereochemistry of (3R,6R)-6-methylpiperidin-3-ol makes it a critical starting material for the asymmetric synthesis of biologically active compounds, particularly pharmaceuticals and natural alkaloids. researchgate.netbath.ac.uk The piperidine (B6355638) motif is a cornerstone in medicinal chemistry, and introducing it with precise stereocontrol is essential for achieving desired biological activity and selectivity. thieme-connect.comresearchgate.net

A prominent example of its application is in the synthesis of complex pharmaceutical agents. A closely related derivative, ((3R,6R)-6-methylpiperidin-3-yl)methanol, serves as the core piperidine unit for MK-6096, a potent dual orexin (B13118510) receptor antagonist developed for the treatment of insomnia. researchgate.net The synthesis of this key intermediate highlights advanced chemical strategies that leverage chiral building blocks. Researchers at Merck developed an efficient asymmetric synthesis starting from simple achiral materials like methyl vinyl ketone and diethyl malonate. x-mol.com The process involves a biocatalytic transamination step to establish the crucial chirality at the methyl-bearing carbon. researchgate.net

One of the pivotal operations in this synthesis is a crystallization-induced dynamic resolution (CIDT). This technique efficiently converts a mixture of trans and cis diastereomers of a lactam acid intermediate into the desired single trans diastereomer with high purity and yield. researchgate.netx-mol.com This specific synthesis underscores the utility of (3R,6R)-6-methylpiperidin-3-ol derivatives in constructing complex, polysubstituted heterocyclic systems that are central to modern drug discovery.

Beyond this specific example, the 2,5-disubstituted piperidine-3-ol framework is fundamental to the synthesis of various piperidine alkaloids, a class of natural products with a wide range of pharmacological activities. researchgate.netnih.govcdnsciencepub.com The stereoselective synthesis of these alkaloids often relies on chiral synthons like (3R,6R)-6-methylpiperidin-3-ol to build the core heterocyclic structure with the correct spatial arrangement of substituents. researchgate.net

| Synthetic Target/Application | Key Methodologies | Significance | Reference |

|---|---|---|---|

| MK-6096 (Orexin Antagonist) Core | Biocatalytic Transamination; Crystallization-Induced Dynamic Resolution (CIDT) | Provides an efficient, stereocontrolled route to a key pharmaceutical intermediate. | researchgate.netx-mol.com |

| Piperidine Alkaloids | Stereoselective cyclization; functional group manipulation | Serves as a chiral pool starting material to establish the core stereochemistry of natural products. | researchgate.netnih.gov |

Use as a Chiral Ligand or Organocatalyst Precursor in Asymmetric Catalysis

While direct applications of (3R,6R)-6-methylpiperidin-3-ol as a catalyst are not extensively documented, its structure is highly suitable for development into novel chiral ligands and organocatalysts. The field of organocatalysis often employs chiral amines and alcohols derived from natural sources or synthetic scaffolds to mediate stereoselective reactions. nih.govacs.org

The (3R,6R)-6-methylpiperidin-3-ol molecule possesses key features that make it an attractive precursor:

Defined Stereochemistry: The two fixed stereocenters provide a well-defined chiral environment essential for inducing asymmetry.

Bifunctionality: The presence of both a secondary amine (a Lewis base and hydrogen bond donor/acceptor) and a secondary alcohol (a hydrogen bond donor and nucleophile) allows for dual activation pathways in catalysis.

Modifiable Sites: Both the nitrogen and oxygen atoms can be readily functionalized to tune the steric and electronic properties of a potential catalyst. The nitrogen can be derivatized to form amides, sulfonamides, or tertiary amines, while the alcohol can be converted into ethers or esters.

For instance, derivatives of (3R,6R)-6-methylpiperidin-3-ol could be envisioned as ligands for metal-catalyzed reactions, where the nitrogen and oxygen atoms coordinate to a metal center, creating a chiral pocket to control the approach of substrates. In the realm of organocatalysis, it could serve as a scaffold for proline-type catalysts or bifunctional amine-thiourea catalysts, which are known to be effective in various asymmetric transformations such as Mannich and Michael reactions. acs.orgrsc.orgresearchgate.net The rigid piperidine backbone can impart conformational stability to the catalyst, which is often crucial for achieving high levels of stereoselectivity.

Development of Novel Heterocyclic Scaffolds for Chemical Biology Studies

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, appearing in over 70 FDA-approved drugs. researchgate.netenamine.net Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for orienting functional groups to interact with biological targets. thieme-connect.comresearchgate.netnih.gov

(3R,6R)-6-methylpiperidin-3-ol is an ideal starting point for generating libraries of novel, drug-like molecules for chemical biology and drug discovery. By systematically modifying the amine and alcohol functionalities, chemists can create a diverse set of compounds built around a constant, stereochemically defined core. This approach allows for the systematic exploration of structure-activity relationships (SAR). The introduction of a chiral piperidine scaffold like (3R,6R)-6-methylpiperidin-3-ol into small molecules can offer several advantages in the design of biologically active agents. thieme-connect.comresearchgate.net

| Property | Description | Reference |

|---|---|---|

| Modulation of Physicochemical Properties | The basic nitrogen atom can improve solubility and the rigid ring system can influence lipophilicity. | thieme-connect.comresearchgate.net |

| Enhancement of Biological Activity and Selectivity | The defined 3D geometry allows for precise orientation of substituents to optimize interactions with protein binding sites. | thieme-connect.com |

| Improvement of Pharmacokinetic Properties | Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. | thieme-connect.com |

| Reduction of Cardiac Toxicity | Incorporation of sp³-rich scaffolds like piperidine can help mitigate off-target effects, such as hERG channel inhibition. | thieme-connect.comresearchgate.net |

Precursor for Advanced Materials and Specialized Reagents

The unique bifunctional and chiral nature of (3R,6R)-6-methylpiperidin-3-ol also positions it as a potential precursor for the development of advanced materials and specialized chemical reagents.

In materials science, chiral monomers are used to synthesize polymers with unique properties, such as the ability to self-assemble into helical structures or recognize other chiral molecules. The (3R,6R)-6-methylpiperidin-3-ol molecule could potentially serve as a monomer in polycondensation reactions. For example, reaction with dicarboxylic acids could yield chiral polyamides, while reaction with diepoxides could produce chiral polyethers. The well-defined stereochemistry of the piperidine unit would be translated into the polymer backbone, potentially leading to materials with applications in chiral separations, asymmetric catalysis, or as specialized optical materials.

As a precursor for specialized reagents, its defined structure is highly valuable. It could be used to synthesize:

Chiral Derivatizing Agents: By attaching a reporter group (e.g., a fluorophore or an NMR-active moiety), derivatives of (3R,6R)-6-methylpiperidin-3-ol could be used to determine the enantiomeric purity of other chiral molecules via chromatography or NMR spectroscopy.

Components of Chiral Stationary Phases (CSPs): The molecule could be immobilized onto a solid support, such as silica (B1680970) gel, to create a CSP for HPLC. The chiral environment provided by the piperidine scaffold would allow for the chromatographic separation of enantiomers.

While these applications are largely prospective, they are based on the established utility of similar chiral, bifunctional molecules in these fields and highlight the untapped potential of (3R,6R)-6-methylpiperidin-3-ol beyond its role in pharmaceutical synthesis.

Future Research Perspectives and Emerging Methodologies

Development of Novel, Sustainable, and Scalable Synthetic Routes

The demand for enantiomerically pure piperidines like (3R,6R)-6-Methylpiperidin-3-OL in the pharmaceutical industry necessitates the development of synthetic routes that are not only efficient but also sustainable and scalable. Future research is moving beyond traditional multi-step syntheses towards greener and more streamlined approaches.

Biocatalysis and Chemoenzymatic Strategies: Enzymes offer unparalleled selectivity under mild conditions, making them ideal for sustainable synthesis. nih.govnih.gov

Biocatalytic transamination has been successfully used to create a key intermediate for the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a closely related derivative. researchgate.netx-mol.com Future work will likely focus on identifying or engineering novel transaminases and other enzymes (e.g., imine reductases, oxidases) for the direct asymmetric synthesis of (3R,6R)-6-Methylpiperidin-3-OL, reducing the need for chiral auxiliaries and protecting groups. researchgate.net

Chemoenzymatic cascades combine the best of chemical and biological catalysis. nih.gov A promising future direction is the development of one-pot chemoenzymatic dearomatization of substituted pyridines to generate highly functionalized and stereo-enriched piperidines. nih.govacs.org This approach could provide rapid access to a wide range of analogs of (3R,6R)-6-Methylpiperidin-3-OL from simple, readily available aromatic precursors. acs.org The combination of biocatalytic C-H oxidation with chemical radical cross-coupling also presents a powerful strategy for streamlining the synthesis of complex piperidines. chemistryviews.org

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. organic-chemistry.orgacs.org

The rapid and highly diastereoselective synthesis of α-chiral piperidines has been demonstrated using continuous flow protocols. organic-chemistry.orgnih.govacs.org Adapting these methods for the synthesis of 3,6-disubstituted piperidines could allow for the large-scale, automated production of (3R,6R)-6-Methylpiperidin-3-OL.

Precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can enhance selectivity and yield, minimizing waste and energy consumption. organic-chemistry.org Future research will focus on developing integrated multi-step flow systems that can telescope several synthetic operations into a single, continuous process.

| Synthetic Strategy | Key Advantages | Future Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Enzyme discovery and engineering for direct synthesis, development of novel biocatalytic cascades. researchgate.net |

| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. nih.gov | One-pot dearomatization of pyridines, integration of enzymatic C-H oxidation with cross-coupling reactions. acs.orgchemistryviews.org |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and efficiency. acs.org | Development of multi-step flow systems for telescoped synthesis, optimization for specific stereoisomers. |

Exploration of New Reactivity Modes and Functionalization Strategies

To fully exploit the potential of the (3R,6R)-6-Methylpiperidin-3-OL scaffold, researchers are exploring innovative ways to modify its structure. These strategies allow for the creation of diverse molecular libraries for drug discovery and other applications.

Late-Stage Functionalization and C-H Activation: Directly modifying the carbon-hydrogen bonds of the piperidine (B6355638) ring is a powerful strategy that avoids lengthy de novo syntheses.

Catalyst-controlled C-H functionalization enables the selective introduction of new substituents at various positions (C2, C3, C4) on the piperidine ring. nih.gov Future work will aim to develop catalysts that can precisely target specific C-H bonds on highly substituted piperidines like (3R,6R)-6-Methylpiperidin-3-OL, even in the presence of other functional groups. researchgate.net

This approach is particularly valuable for late-stage functionalization , where complex drug candidates can be rapidly diversified to optimize their pharmacological properties. researchgate.net The development of new rhodium catalysts, for example, has shown promise in controlling the site-selectivity of these transformations based on the choice of protecting group on the piperidine nitrogen. nih.gov

Biosynthesis-Inspired Strategies: Nature provides elegant blueprints for constructing complex molecules. rsc.org

Inspired by the biosynthesis of piperidine alkaloids, where intermediates like Δ¹-piperideine are key, researchers are developing chemical methods that mimic these processes. rsc.org

A three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines from simple precursors. rsc.org This strategy could be adapted to generate the (3R,6R)-6-Methylpiperidin-3-OL core, with the potential to introduce additional points of diversity in a single, stereocontrolled step.

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) is rapidly transforming chemical synthesis by providing powerful tools for planning and prediction. arxiv.orgnih.gov

AI-Powered Retrosynthesis: Computer-aided synthesis planning (CASP) can significantly accelerate the discovery of viable synthetic routes.

AI platforms, often utilizing deep learning and graph neural networks, can analyze vast reaction databases to propose novel and efficient retrosynthetic disconnections for complex targets like (3R,6R)-6-Methylpiperidin-3-OL. acs.orgchemcopilot.comresearchgate.net

These tools can deconstruct the target molecule into simpler, commercially available starting materials, potentially uncovering non-intuitive pathways that a human chemist might overlook. arxiv.orgchemcopilot.com For chiral molecules, advanced AI can even suggest stereoselective reactions and appropriate catalysts. acs.org

Predictive Reaction Modeling: Machine learning models are becoming increasingly accurate at predicting the outcomes of chemical reactions.

By being trained on millions of documented reactions, AI can predict the major product, yield, and even potential side products for a given set of reactants and conditions. chemcopilot.com

This predictive power can save significant time and resources in the lab by helping chemists prioritize high-probability reactions and troubleshoot unexpected outcomes when attempting to synthesize or functionalize (3R,6R)-6-Methylpiperidin-3-OL.

Design of Next-Generation Chiral Catalysts Derived from Piperidine Scaffolds

The rigid, well-defined three-dimensional structure of chiral piperidines makes them excellent scaffolds for the design of new catalysts and ligands for asymmetric synthesis. nih.gov

The (3R,6R)-6-Methylpiperidin-3-OL core, with its stereochemically defined methyl and hydroxyl groups, can be used as a chiral backbone. By functionalizing the nitrogen atom and the hydroxyl group, it is possible to create a new class of bidentate or monodentate ligands for transition metal catalysis.

These next-generation ligands could offer unique steric and electronic properties, potentially leading to higher enantioselectivities in a wide range of reactions, such as hydrogenations, allylic substitutions, and cross-coupling reactions. nih.govscispace.com

Furthermore, derivatives of (3R,6R)-6-Methylpiperidin-3-OL could serve as organocatalysts, using the amine or hydroxyl group to activate substrates in reactions like aldol (B89426) or Michael additions. The fixed stereochemistry of the piperidine ring would be crucial for transferring chiral information to the products.

Computational Chemistry for Predictive Modeling and Understanding Complex Interactions

Computational tools are indispensable for understanding the behavior of chiral molecules at an atomic level and for rationally designing new derivatives.

Predictive Modeling with DFT: Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules.

DFT can be used to calculate the relative stabilities of different conformations of (3R,6R)-6-Methylpiperidin-3-OL and its derivatives, providing insight into its preferred three-dimensional shape. rsc.orgresearchgate.net

These calculations can also model transition states of reactions involving the piperidine ring, helping to explain the origins of stereoselectivity and to design more effective catalysts and reaction conditions. mdpi.com

Molecular Dynamics and Docking Simulations: When piperidine scaffolds are incorporated into drug candidates, computational methods can predict how they will interact with biological targets.

Molecular docking can predict the binding pose of a molecule within the active site of a protein, while molecular dynamics (MD) simulations can reveal the stability of these interactions over time. nih.govnih.gov

For derivatives of (3R,6R)-6-Methylpiperidin-3-OL, these simulations can guide the design of new analogs with improved binding affinity and selectivity, accelerating the drug discovery process. nih.gov The insights gained from these computational studies can help rationalize experimental observations and prioritize the synthesis of the most promising compounds. nih.gov

| Computational Method | Application for (3R,6R)-6-Methylpiperidin-3-OL | Insights Gained |

| Density Functional Theory (DFT) | Conformation analysis, transition state modeling. researchgate.net | Molecular stability, reaction mechanisms, origins of stereoselectivity. mdpi.com |

| Molecular Docking | Predicting binding mode in protein active sites. nih.gov | Key protein-ligand interactions, initial assessment of biological activity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex. nih.gov | Stability of binding interactions, conformational changes, guide for lead optimization. |

Q & A

Q. How can enantiomeric impurities in (3R,6R)-6-Methylpiperidin-3-OL batches be quantified and minimized during scale-up?

- Methodological Answer : Use chiral SFC (supercritical fluid chromatography) with a 2-ethylpyridine column (CO₂/ethanol mobile phase) for ppm-level detection of (3S,6R) impurities. Kinetic resolution during crystallization (solvent: ethyl acetate/heptane) achieves >99% ee by exploiting differential solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。